Arylquin 1

描述

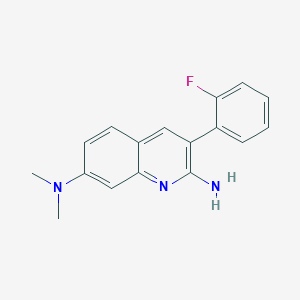

Structure

3D Structure

属性

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Arylquin 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylquin 1 is a novel 3-arylquinoline derivative identified as a potent anti-cancer agent with a multifaceted mechanism of action.[1] Primarily, it functions as a secretagogue of the tumor suppressor protein, Prostate Apoptosis Response-4 (Par-4), inducing paracrine apoptosis in malignant cells.[1][2] Additionally, this compound exhibits direct cytotoxic effects on cancer cells through the induction of lysosomal membrane permeabilization and modulation of key signaling pathways, including the MAPK pathway.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms, supporting quantitative data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism: Par-4 Secretion and Paracrine Apoptosis

The principal mechanism of this compound involves a unique paracrine signaling cascade initiated in normal, non-cancerous cells.

-

Target Binding in Normal Cells : this compound enters normal cells and directly binds to the intermediate filament protein, vimentin.

-

Par-4 Displacement : Within these cells, the tumor suppressor protein Par-4 is typically sequestered and inactivated through its association with vimentin. The binding of this compound to vimentin induces a conformational change or competes for a binding site, leading to the displacement and release of active Par-4.

-

Secretion via Classical Pathway : The freed Par-4 is then trafficked through the classical secretory pathway (endoplasmic reticulum-Golgi) and secreted into the extracellular space. This process is inhibited by Brefeldin A, a known blocker of anterograde ER-Golgi transport.

-

Paracrine Apoptosis Induction : Secreted Par-4 acts as a signaling molecule, binding to the 78-kDa glucose-regulated protein (GRP78) receptor, which is selectively overexpressed on the surface of many cancer cells.

-

Cancer Cell Apoptosis : The engagement of GRP78 by extracellular Par-4 triggers an extrinsic apoptotic pathway, leading to the selective death of cancer cells while sparing normal cells.

Direct Anti-Cancer Mechanisms

This compound also exerts direct anti-tumor effects independent of Par-4 secretion from normal cells.

Lysosomal Membrane Permeabilization (LMP)

In various cancer cell lines, this compound induces a non-apoptotic form of cell death characterized by lysosomal membrane permeabilization (LMP).

-

This compound treatment leads to the destabilization of lysosomal membranes.

-

This permeabilization causes the release of lysosomal proteases, such as cathepsins, into the cytoplasm.

-

The release of these hydrolases triggers a catastrophic cascade of events, leading to cell death.

-

This mode of cell death is not blocked by inhibitors of apoptosis (z-VAD-fmk), necroptosis (necrostatin-1), or paraptosis. However, it is markedly prevented by cathepsin inhibitors and the overexpression of heat shock protein 70 (HSP70).

-

Notably, this cytotoxic effect is independent of Par-4, as siRNA-mediated knockdown of Par-4 in cancer cells does not prevent this compound-induced cell death.

Modulation of the MAPK Signaling Pathway

In colorectal cancer (CRC) cells, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway. Treatment with this compound leads to the increased phosphorylation and, therefore, activation of all three major MAPK subfamilies:

-

Extracellular-signal-regulated kinases (ERKs)

-

c-Jun N-terminal kinase (JNK)

-

p38 MAPK

The activation of these kinases is a crucial step in mediating this compound-induced apoptosis in CRC cells.

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

This compound has demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis. This is linked to its ability to suppress EMT, a cellular program that imparts migratory and invasive properties. A hallmark of this inhibition is the downregulation of N-cadherin expression in CRC cells following this compound treatment.

Quantitative Data Summary

The biological effects of this compound have been quantified across multiple cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (72h) | SW620 (Colon Cancer) | 1.8 µM | |

| HCT116 (Colon Cancer) | 2.3 µM | ||

| Apoptosis | GBM8401 (Glioblastoma) | Significant ↑ at 2.5 µM & 5 µM | |

| A172 (Glioblastoma) | Significant ↑ at 2.5 µM & 5 µM | ||

| Cell Migration | SW620 & HCT116 | Dose-dependent inhibition (1-2 µM) | |

| GBM8401 | Significant impairment at 24h | ||

| A172 | Significant impairment at 16h & 24h | ||

| Cell Invasion | SW620 & HCT116 | Significant inhibition (1-2 µM) | |

| GBM8401 & A172 | Significant decline in invasion |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Target Identification: Pull-Down Assay

This protocol was used to identify vimentin as the direct binding target of this compound.

-

Cell Lysis : Mouse embryonic fibroblasts (MEFs) or HEL cells are lysed in a buffer containing 40 mM Hepes (pH 7.8), 140 mM NaCl, 10 mM NaF, 10% Glycerol, 1 mM EDTA, and 1% Triton X-100.

-

Pre-clearing : Lysates are pre-cleared for 1 hour at 4°C with streptavidin beads to reduce non-specific binding.

-

Binding : A biotinylated this compound analog is incubated with the pre-cleared lysate to allow binding to its target protein(s).

-

Capture : Streptavidin beads are added to the lysate and incubated to capture the biotinylated probe-protein complex.

-

Washing : The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution & Analysis : The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry.

Cell Viability: MTT Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound and calculate IC₅₀ values.

-

Cell Seeding : Cancer cells (e.g., SW620, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.25 to 3 µM) or a vehicle control (DMSO).

-

Incubation : Plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition : The treatment medium is removed, and 100 µL of serum-free medium plus 10 µL of MTT solution (5 mg/mL) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization : The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protein Expression: Western Blot Analysis

This technique is used to quantify changes in the expression or phosphorylation status of specific proteins.

-

Lysate Preparation : Cells treated with this compound or vehicle are harvested and lysed to extract total protein.

-

Protein Quantification : The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

Electrophoresis : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Par-4, p-ERK, N-cadherin, β-actin).

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. Band intensity is quantified using densitometry software.

Cell Migration: Wound-Healing Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Monolayer Culture : Cells are grown in a culture dish to full confluency.

-

Wound Creation : A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment : The cells are washed to remove debris and then incubated in a medium containing this compound or vehicle.

-

Imaging : The wound area is imaged at different time points (e.g., 0, 16, 24, 48 hours).

-

Analysis : The rate of wound closure is measured and compared between treated and control groups to determine the effect on cell migration.

In Vivo Efficacy: Xenograft Mouse Model

This model is used to evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation : Human cancer cells (e.g., HCT116) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NU/NU nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment Administration : Mice are randomized into treatment and control groups. This compound (e.g., 10 mg/kg body weight) or a vehicle (e.g., corn oil) is administered via a systemic route, such as intraperitoneal injection.

-

Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

Conclusion

This compound is a promising anti-cancer agent with a sophisticated, dual-pronged mechanism of action. It uniquely leverages normal cells to induce paracrine apoptosis in cancer cells via the Par-4/GRP78 axis. Concurrently, it exerts direct cytotoxicity on cancer cells through LMP-mediated cell death and modulates pro-apoptotic signaling pathways like MAPK, while also inhibiting metastatic potential. This multifaceted approach makes this compound a compelling candidate for further preclinical and clinical development in oncology.

References

- 1. Arylquins Target Vimentin to Trigger Par-4 Secretion for Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound (Potent Par-4 Secretagogue) Inhibits Tumor Progression and Induces Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent Par-4 secretagogue, induces lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Arylquin 1: A Multi-faceted Inducer of Cancer Cell Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arylquin 1, a 3-arylquinoline derivative, has been identified as a potent small-molecule secretagogue of the Prostate Apoptosis Response-4 (Par-4) protein.[1] Par-4 is a tumor suppressor that is secreted by normal, healthy cells and has the unique ability to selectively induce apoptosis in cancer cells without harming their normal counterparts.[1][2] The diminished expression of Par-4 in many neoplastic cells is considered a strategic evasion of apoptosis.[1] this compound's ability to modulate Par-4 activity, alongside other direct cytotoxic effects, positions it as a promising candidate for novel anticancer therapies.[1]

This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.

Mechanisms of Action: A Dual Approach to Inducing Apoptosis

This compound employs at least two distinct, yet potentially complementary, mechanisms to trigger cancer cell death: a paracrine, Par-4-dependent pathway and a direct, MAPK signaling-mediated pathway.

Paracrine, Par-4-Dependent Apoptosis

The foundational mechanism of this compound involves its function as a Par-4 secretagogue. In this pathway, this compound acts on normal (non-cancerous) cells to induce the secretion of the Par-4 tumor suppressor protein.

-

Targeting Vimentin: this compound binds to the cytoskeletal protein vimentin within normal cells.

-

Par-4 Release: This binding event displaces vimentin-bound Par-4, facilitating its secretion from the normal cell into the extracellular environment.

-

Receptor Binding on Cancer Cells: The secreted Par-4 then travels and binds to its receptor, the 78-kDa glucose-regulated protein (GRP78), which is often found on the surface of cancer cells.

-

Apoptosis Induction: The binding of extracellular Par-4 to GRP78 initiates an extrinsic apoptotic cascade, leading to cancer cell death.

This paracrine mechanism is particularly noteworthy as it leverages the healthy cells in the tumor microenvironment to selectively target and eliminate neighboring cancer cells. Studies have shown that a low concentration of this compound (500 nM), which does not directly kill cancer cells, can induce significant apoptosis when cancer cells are co-cultured with normal cells.

Direct, MAPK-Mediated Apoptosis in Cancer Cells

At higher concentrations, this compound can directly induce apoptosis in various cancer cell lines, including colorectal and glioblastoma cells, independent of Par-4 secretion from normal cells. This direct action is primarily mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK family, comprising key kinases like ERK, JNK, and p38, is a central regulator of cellular processes including proliferation, differentiation, and apoptosis. This compound treatment leads to increased phosphorylation (activation) of ERK, JNK, and p38 in cancer cells.

-

JNK and p38 Activation: The stress-activated kinases JNK and p38 are well-established mediators of pro-apoptotic signals. Their activation can lead to the phosphorylation of Bcl-2 family proteins (e.g., promoting pro-apoptotic Bax function) and the activation of caspases.

-

ERK Activation: While often associated with cell survival, the sustained activation of ERK can also promote apoptosis in certain contexts, for instance, by upregulating death receptors.

This MAPK activation culminates in the initiation of both intrinsic and extrinsic apoptotic pathways, characterized by the upregulation of cleaved caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.

Alternative Mechanism: Lysosomal Membrane Permeabilization

Contrasting evidence suggests that in some contexts, this compound may induce a non-apoptotic form of cell death. One study reported that this compound-induced cell death was not inhibited by a pan-caspase inhibitor (z-VAD-fmk). Instead, it was found to cause Lysosomal Membrane Permeabilization (LMP), leading to the release of cathepsins and subsequent cell death. This effect could be attenuated by cathepsin inhibitors or overexpression of the heat shock protein HSP70. This indicates that the mode of cell death induced by this compound may be cell-type or context-dependent.

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |

| SW620 | Colorectal Cancer | 1.8 | 72 h | |

| HCT116 | Colorectal Cancer | 2.3 | 72 h | |

| GBM8401 | Glioblastoma | ~2.5 (estimated) | Not Specified | |

| A172 | Glioblastoma | 3.7 | Not Specified |

Table 2: Apoptosis Induction by this compound in Cancer Cells

Apoptosis was quantified by Annexin V/FITC staining followed by flow cytometry.

| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Early + Late) | Notes | Citation |

| SW620 | 0 (Control) | ~6.5% | Baseline apoptosis. | |

| SW620 | 2 | 19.68 ± 5% | Significant increase in apoptosis/necrosis. | |

| HCT116 | 0 (Control) | ~16.4% | Baseline apoptosis. | |

| HCT116 | 2 | ~30% (estimated) | Dose-dependent increase observed. | |

| GBM8401 | 2.5 | Statistically significant increase (p < 0.05) | Compared to untreated control. | |

| GBM8401 | 5 | Statistically significant increase (p < 0.001) | Compared to untreated control. | |

| A172 | 2.5 | Statistically significant increase (*p < 0.01) | Compared to untreated control. | |

| A172 | 5 | Statistically significant increase (p < 0.001) | Compared to untreated control. |

Table 3: Effect of this compound on Key Apoptosis-Related Proteins (Western Blot)

| Cell Line | This compound Conc. (µM) | Protein | Effect | Citation |

| SW620 & HCT116 | 2 | Cleaved Caspase-3 | Upregulated | |

| SW620 & HCT116 | 2 | Cyclin-D1 | Downregulated | |

| HCT116 | 2 | Bcl-2 | Downregulated | |

| SW620 & HCT116 | 0.5 - 2 | p-ERK, p-JNK, p-p38 | Upregulated (Dose-dependent) | |

| SW620 & HCT116 | 0.5 - 2 | N-cadherin | Downregulated (Dose-dependent) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic role of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., SW620, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 3 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

References

The Interaction of Arylquin 1 and Vimentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interaction between the small molecule Arylquin 1 and the cytoskeletal protein vimentin. This compound has been identified as a potent secretagogue of the pro-apoptotic protein, Prostate Apoptosis Response-4 (Par-4). Mechanistically, this compound directly binds to vimentin, leading to the displacement of vimentin-sequestered Par-4. The released Par-4 is then secreted from the cell and acts in a paracrine manner to selectively induce apoptosis in cancer cells. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Its expression is often upregulated in various cancers and is associated with the epithelial-to-mesenchymal transition (EMT), increased tumor motility, invasion, and poor prognosis. The tumor suppressor protein Par-4 is known to be sequestered in the cytoplasm through its interaction with vimentin.

This compound, a 3-arylquinoline derivative, has emerged as a promising anti-cancer agent due to its ability to induce Par-4 secretion.[1][2] This document serves as a comprehensive resource for understanding the fundamental interaction between this compound and its direct cellular target, vimentin.

Mechanism of Action: this compound and Vimentin Interaction

The primary mechanism of action of this compound involves its direct binding to vimentin.[1][3] This binding event is thought to occur in a hydrophobic pocket of tetrameric vimentin, causing a conformational change that disrupts the interaction between vimentin and Par-4.[1] Consequently, Par-4 is released from this inhibitory sequestration and is secreted from the cell via the classical secretory pathway. The secreted Par-4 can then bind to its receptor, Glucose-Regulated Protein 78 (GRP78), on the surface of cancer cells, triggering a signaling cascade that leads to apoptosis.

Signaling Pathway

Caption: this compound-induced Par-4 secretion and apoptosis signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with vimentin and its biological effects.

Table 1: this compound Concentration for Par-4 Secretion and Displacement

| Cell Line | This compound Concentration | Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 100 nM - 1 µM | Dose-dependent increase in Par-4 secretion | |

| Human Embryonic Lung (HEL) cells | 500 nM | Displacement of Par-4 from vimentin |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SW620 | Colon Cancer | 1.8 µM | |

| HCT116 | Colon Cancer | 2.3 µM | |

| GBM8401 | Glioblastoma | Not specified, but dose-dependent cytotoxicity observed from 0.5 µM to 10 µM | |

| A172 | Glioblastoma | Not specified, but dose-dependent cytotoxicity observed from 0.5 µM to 10 µM |

Table 3: Binding Affinity of this compound to Vimentin

| Method | Binding Parameter | Value | Reference |

| Computational Modeling | Binding Energy | Qualitatively correlated with Par-4 secretion levels | |

| Fluorescence Binding Assay | Stoichiometry | 3-4 this compound molecules per vimentin rod domain monomer | |

| Surface Plasmon Resonance | Dissociation Constant (Kd) | Data not available in the reviewed literature | N/A |

Note: A precise dissociation constant (Kd) from direct binding assays such as Surface Plasmon Resonance has not been reported in the reviewed literature. The available data suggests a complex binding mechanism with multiple binding sites.

Experimental Protocols

Detailed methodologies for the key experiments that have defined the this compound-vimentin interaction are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate Vimentin-Par-4 Interaction and its Disruption by this compound

This protocol is designed to isolate vimentin and its interacting proteins to verify its association with Par-4 and the disruptive effect of this compound.

Experimental Workflow

Caption: Workflow for Co-Immunoprecipitation of Vimentin and Par-4.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HEL cells) to 70-80% confluency. Treat the cells with either vehicle (e.g., DMSO) or 500 nM this compound for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20-30 µL of Protein A/G-agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

Immunoprecipitation: Add 1-2 µg of the primary antibody (e.g., anti-vimentin or anti-Par-4) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30-40 µL of Protein A/G-agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.

-

Elution: Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Par-4 and vimentin to detect the co-immunoprecipitated proteins.

Immunocytochemistry (ICC) for Vimentin and Par-4 Co-localization

This protocol is used to visualize the subcellular localization of vimentin and Par-4 and to observe the dissociation of their co-localization upon this compound treatment.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells (e.g., HEL cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with vehicle or 500 nM this compound for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against vimentin (e.g., mouse anti-vimentin) and Par-4 (e.g., rabbit anti-Par-4) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 for vimentin and anti-rabbit IgG-Alexa Fluor 594 for Par-4) in the blocking buffer for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization will appear as merged signals (e.g., yellow in the case of green and red fluorescence).

Computational Modeling of this compound Binding to Vimentin

Computational modeling has been employed to predict the binding site and energy of this compound with vimentin.

Methodology Overview:

-

Model Preparation: A model of tetrameric vimentin is generated.

-

Ligand Docking: this compound is docked into potential binding cavities on the vimentin structure.

-

Molecular Dynamics (MD) Simulations: The most favorable binding poses are subjected to MD simulations (e.g., for 1 ns at 298 K) to refine the complex structure.

-

Binding Free Energy Calculation: The binding free energy is calculated from the MD simulation trajectories to estimate the affinity of the interaction.

Conclusion

The interaction between this compound and vimentin is a critical molecular event that unleashes the pro-apoptotic potential of Par-4. This technical guide provides a comprehensive summary of the current understanding of this interaction, supported by quantitative data and detailed experimental protocols. The direct targeting of vimentin by this compound represents a novel and promising strategy for cancer therapy, particularly for tumors that overexpress vimentin. Further research, including the determination of a precise binding affinity and the exploration of the broader downstream consequences of this interaction, will be crucial for the clinical development of this compound and related compounds.

References

Arylquin 1 and Non-Apoptotic Cell Death: A Technical Guide to Lysosomal Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylquin 1, a small molecule secretagogue of the tumor suppressor protein Par-4, has demonstrated potent anti-cancer activity.[1] While initially investigated for its role in promoting paracrine apoptosis of cancer cells, emerging evidence reveals a distinct, non-apoptotic cell death pathway initiated by this compound.[2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound-induced non-apoptotic cell death, focusing on the pivotal role of lysosomal membrane permeabilization (LMP). The guide will present quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers in the field of oncology and cell death.

Current research indicates that this compound's cytotoxic effects in various cancer cell lines are not mitigated by inhibitors of apoptosis or necroptosis.[1][2] Furthermore, while this compound treatment leads to an increase in reactive oxygen species (ROS), antioxidant agents fail to rescue cells from death, suggesting a divergence from classical ferroptosis. The primary mechanism of this compound-induced non-apoptotic cell death is the disruption of lysosomal integrity, leading to the release of cathepsins into the cytosol and subsequent cellular demise.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell viability, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| GBM8401 | Glioblastoma | 2.12 | |

| A172 | Glioblastoma | 3.7 | |

| SW620 | Colon Cancer | 1.8 | |

| HCT116 | Colon Cancer | 2.3 |

Signaling Pathways and Mechanisms

The central mechanism of this compound-induced non-apoptotic cell death is the induction of lysosomal membrane permeabilization (LMP). This process is independent of the canonical signaling pathways for apoptosis, necroptosis, and ferroptosis.

Lysosomal Membrane Permeabilization Pathway

This compound treatment leads to the destabilization of the lysosomal membrane. This permeabilization results in the release of lysosomal hydrolases, such as cathepsins, from the lysosomal lumen into the cytosol. The presence of these proteases in the cytosol triggers a cascade of degradative events, ultimately leading to cell death. This cell death modality is notable as it is not inhibited by pan-caspase inhibitors, indicating its non-apoptotic nature. Furthermore, the ineffectiveness of the necroptosis inhibitor necrostatin-1 in preventing this compound-induced cell death distinguishes it from necroptosis.

Relationship with Other Non-Apoptotic Pathways

While this compound treatment is associated with an increase in reactive oxygen species (ROS), this appears to be a secondary effect rather than the primary driver of cell death, as antioxidants do not prevent cytotoxicity. This observation distinguishes this pathway from ferroptosis, a form of regulated cell death that is dependent on iron and lipid peroxidation. There is currently no direct evidence to suggest that this compound modulates key ferroptosis-regulating proteins such as GPX4 or ACSL4.

Similarly, investigations into the role of necroptosis have shown that necrostatin-1, an inhibitor of the necroptosis-mediating kinase RIPK1, does not inhibit this compound-induced cell death. This indicates that the necroptotic pathway, which involves the sequential activation of RIPK1, RIPK3, and MLKL, is not the primary mechanism of action for this compound.

There is no current research to suggest an interaction between this compound and the pyroptotic pathway, which is characterized by the activation of inflammatory caspases (such as caspase-1) and the cleavage of Gasdermin D (GSDMD) to form pores in the plasma membrane.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.

Materials:

-

Cancer cell lines (e.g., GBM8401, A172, SW620, HCT116)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This protocol is used to visualize and quantify the integrity of the lysosomal membrane. Acridine orange is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentration of this compound for the specified time.

-

During the last 15-30 minutes of treatment, add Acridine Orange to the culture medium at a final concentration of 1-5 µg/mL.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

For fluorescence microscopy, mount the coverslips on slides and observe under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

For flow cytometry, trypsinize and collect the cells, resuspend in PBS, and analyze using a flow cytometer, measuring the intensity of red and green fluorescence. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular accumulation of ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate for plate reader analysis, on coverslips for microscopy, or in a 6-well plate for flow cytometry.

-

Allow cells to attach overnight.

-

Treat cells with this compound for the desired time.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS or phenol red-free medium to the wells.

-

Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm), visualize under a fluorescence microscope, or analyze by flow cytometry. An increase in green fluorescence indicates an increase in intracellular ROS.

Conclusion

This compound represents a promising anti-cancer agent that induces a non-apoptotic form of cell death in cancer cells. The primary mechanism of this cell death is through the induction of lysosomal membrane permeabilization, leading to the release of cytotoxic cathepsins into the cytoplasm. This pathway is distinct from apoptosis, necroptosis, and ferroptosis. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and the broader field of non-apoptotic cell death in oncology. Further investigation into the precise molecular interactions of this compound with the lysosomal membrane will be crucial for optimizing its clinical application.

References

The Discovery and Synthesis of Arylquin 1: A Technical Guide for Researchers

An In-depth Exploration of a Novel Par-4 Secretagogue with Anti-Cancer Properties

Arylquin 1 has emerged as a promising small molecule in cancer research, primarily due to its unique mechanism of action as a potent secretagogue of the pro-apoptotic protein, Prostate Apoptosis Response-4 (Par-4). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

This compound was identified through screening of a chemical library for compounds that could induce the secretion of Par-4 from normal cells.[1] Par-4 is a tumor suppressor protein that selectively induces apoptosis in cancer cells while leaving normal cells unharmed.[1] While normal cells naturally secrete Par-4, the levels are often insufficient to trigger cancer cell death. This compound was found to significantly enhance this secretion.[1]

The primary molecular target of this compound is the intermediate filament protein, vimentin.[1] Vimentin is often overexpressed in metastatic cancer cells and plays a role in tumor progression.[2] this compound binds to vimentin, leading to the release of bound Par-4, which is then secreted from the cell. This secreted Par-4 can then act in a paracrine manner, binding to its receptor, glucose-regulated protein 78 (GRP78), on the surface of nearby cancer cells, ultimately triggering apoptosis.

Synthesis of this compound

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, including those of the colon, lung, and brain. Its effects are dose-dependent and include inhibition of cell viability, proliferation, migration, and invasion, as well as the induction of apoptosis.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |

| SW620 | Colon Cancer | MTT Assay | 1.8 µM | |

| HCT116 | Colon Cancer | MTT Assay | 2.3 µM | |

| GBM8401 | Glioblastoma | Cell Viability | Significant reduction at 1 µM and above | |

| A172 | Glioblastoma | Cell Viability | Significant reduction at 1 µM and above | |

| H1299 | Lung Cancer | Apoptosis Assay | Dose-dependent increase in apoptosis | |

| PC-3 MM2 | Prostate Cancer | Apoptosis Assay | 500 nM (in co-culture) |

Signaling Pathways Modulated by this compound

Mechanistic studies have revealed that this compound modulates several key signaling pathways involved in cancer progression. A prominent pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Treatment with this compound has been shown to increase the phosphorylation levels of key MAPK proteins, including ERK, JNK, and p38, in colon cancer cells. The activation of these stress-activated kinases is linked to the induction of apoptosis.

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Figure 2: MTT Assay Workflow.

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow cells in a 6-well plate until they reach 90-100% confluency.

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing a non-lethal concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet. Count the number of stained cells in several random fields under a microscope.

Figure 3: Transwell Invasion Assay Workflow.

Western Blot Analysis for MAPK Pathway

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a novel therapeutic strategy in cancer treatment by targeting vimentin to induce the secretion of the tumor suppressor protein Par-4. Its ability to inhibit cancer cell growth, migration, and invasion, coupled with its modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising molecule.

References

The Impact of Arylquin 1 on Cancer Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylquin 1 has emerged as a promising small molecule with selective cytotoxic effects on cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its influence on critical signal transduction pathways implicated in cancer progression. This document synthesizes key quantitative data, details experimental methodologies for reproducing and expanding upon these findings, and provides visual representations of the affected signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a potent secretagogue of the tumor suppressor protein Prostate Apoptosis Response-4 (Par-4). In normal cells, Par-4 is present but often sequestered. This compound facilitates the secretion of Par-4 from healthy cells, which can then act in a paracrine manner to selectively induce apoptosis in surrounding cancer cells. This targeted approach presents a significant therapeutic window, a highly desirable characteristic in oncological drug development. Mechanistic studies have revealed that this compound's anticancer effects are mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis. This guide will delve into the specifics of these interactions, providing a foundational resource for further investigation and development of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SW620 | Colorectal Cancer | 1.8 | [1] |

| HCT116 | Colorectal Cancer | 2.3 | [1] |

| GBM8401 | Glioblastoma | Not explicitly stated, but significant viability reduction at 1.75 µM | [2] |

| A172 | Glioblastoma | 3.7 |

Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Citation |

| GBM8401 | 0 | Baseline | [2] |

| 1 | Not statistically significant | [2] | |

| 2.5 | Significant increase (p < 0.05) | ||

| 5 | Highly significant increase (p < 0.001) | ||

| A172 | 0 | Baseline | |

| 1 | Not statistically significant | ||

| 2.5 | Significant increase (*p < 0.01) | ||

| 5 | Highly significant increase (p < 0.001) |

Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines

| Cell Line | This compound Concentration (µM) | Observation | Citation |

| GBM8401 | Increasing concentrations | Increase in the Sub-G1 population | |

| A172 | Increasing concentrations | Dose-dependent increase in Sub-G1 population, particularly at 2.5 µM and 5 µM |

Core Signaling Pathways Affected by this compound

This compound primarily exerts its anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have also investigated its impact on the PI3K/Akt and JAK/STAT pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell growth. Research indicates that this compound treatment leads to a significant increase in the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, in colorectal cancer cells. This suggests that this compound may induce apoptosis through the sustained activation of these stress-activated kinases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Its hyperactivation is a common feature in many cancers, contributing to tumor progression and resistance to therapy. While the primary focus of this compound research has been on the MAPK pathway, its effects on the PI3K/Akt pathway have also been examined.

JAK/STAT Pathway

The JAK/STAT signaling pathway plays a crucial role in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. The effect of this compound on the STAT3 component of this pathway has been a subject of investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to serve as a foundation for future research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of MAPK Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (e.g., rabbit anti-phospho-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as a targeted anticancer agent. Its ability to induce Par-4 secretion and subsequently trigger apoptosis in cancer cells, primarily through the modulation of the MAPK signaling pathway, provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to build upon existing knowledge and further explore the therapeutic utility of this compound. Future studies should aim to elucidate the precise molecular interactions of this compound with its targets, expand the investigation to a broader range of cancer types, and move towards in vivo efficacy and safety studies to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Arylquin 1: Application Notes and Protocols for In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylquin 1 is a small molecule that has demonstrated significant potential as an anti-cancer agent in a variety of in vitro models. It is known to be a potent secretagogue of the tumor suppressor protein Par-4, leading to apoptosis in cancer cells. Furthermore, this compound can induce a non-apoptotic form of cell death through lysosomal membrane permeabilization. This document provides detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cells, including the assessment of cell viability, induction of apoptosis, and analysis of relevant signaling pathways.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Quantitative Data: IC50 Values of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| SW620 | Colon Cancer | 72 | 1.8[1] |

| HCT116 | Colon Cancer | 72 | 2.3[1] |

| GBM8401 | Glioblastoma | Not Specified | Dose-dependent reduction in viability[2] |

| A172 | Glioblastoma | Not Specified | Dose-dependent reduction in viability[2] |

Experimental Protocol: MTT Assay

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cancer cell lines of interest

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, and 3 µM)[1]. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

MTT Assay Experimental Workflow.

Apoptosis Detection: Annexin V-FITC Assay

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. The Annexin V-FITC assay is a common method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can be used to identify apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Quantitative Data: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound (µM) | Apoptotic Cells (%) |

| SW620 | Colon Cancer | 2 | 19.68 ± 5 |

| HCT116 | Colon Cancer | Dose-dependent increase | Not specified |

| GBM8401 | Glioblastoma | 2.5 | Increased (significant) |

| 5 | 44.134 | ||

| A172 | Glioblastoma | 2.5 | Increased (significant) |

| 5 | Increased (significant) |

Experimental Protocol: Annexin V-FITC Assay

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Cancer cell lines of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 2.5, 5 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Annexin V-FITC Apoptosis Assay Workflow.

Analysis of MAPK Signaling Pathway: Western Blotting

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Western blotting can be used to detect the phosphorylation status of key proteins in this pathway, such as ERK, JNK, and p38, to understand the mechanism of this compound action.

Experimental Protocol: Western Blotting for Phosphorylated MAPK Proteins

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Cancer cell lines of interest

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and their total protein counterparts; rabbit anti-beta-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described previously. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Beta-actin is used as a loading control.

Signaling Pathways Activated by this compound.

Lysosomal Membrane Permeabilization (LMP) Assay

This compound can also induce a non-apoptotic cell death pathway involving the permeabilization of the lysosomal membrane. This can be assessed using lysosomotropic dyes like Acridine Orange or LysoTracker Red.

Experimental Protocol: Acridine Orange Staining for LMP

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Cancer cell lines of interest

-

Fluorescence microscope or flow cytometer

-

Acridine Orange solution (1 µg/mL in PBS)

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Add Acridine Orange solution directly to the cell culture medium and incubate for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Observe the cells under a fluorescence microscope. In healthy cells, Acridine Orange accumulates in lysosomes and fluoresces bright red. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it fluoresces green. Alternatively, quantify the fluorescence using a flow cytometer.

These detailed protocols provide a robust framework for the in vitro investigation of this compound's anti-cancer properties. Researchers can adapt these methods to their specific cancer models to further elucidate the therapeutic potential of this promising compound.

References

- 1. This compound (Potent Par-4 Secretagogue) Inhibits Tumor Progression and Induces Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Efficacy of this compound through Dose-Dependent Cytotoxicity, Apoptosis Induction, and Synergy with Radiotherapy in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arylquin 1 in Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Arylquin 1, a potent secretagogue of the pro-apoptotic protein Prostate Apoptosis Response-4 (Par-4), for research in colon cancer cell lines. The protocols and data presented are based on established findings and are intended to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound has been identified as a promising anti-cancer agent that selectively induces apoptosis in cancer cells.[1] In the context of colorectal cancer (CRC), this compound has demonstrated significant efficacy in inhibiting tumor progression.[2][3][4][5] Its primary mechanism involves targeting vimentin, leading to the secretion of Par-4, which in turn triggers apoptosis in cancer cells. This document outlines the effects of this compound on colon cancer cell lines and provides detailed protocols for key experiments.

Mechanism of Action

This compound functions as a potent Par-4 secretagogue. In normal cells, it binds to vimentin, causing the release and secretion of Par-4. Secreted Par-4 can then act in a paracrine manner, inducing apoptosis in neighboring cancer cells. Mechanistic studies in colon cancer cell lines have revealed that this compound's apoptotic effects are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by increasing the phosphorylation of ERK, JNK, and p38.

This compound Signaling Pathway in Colon Cancer Cells.

Data Presentation

The following table summarizes the quantitative effects of this compound on the human colon cancer cell lines SW620 and HCT116.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (72h) | SW620 | 1.8 µM | |

| HCT116 | 2.3 µM | ||

| Cell Viability | SW620, HCT116 | Dose-dependent reduction at 0.25-3 µM | |

| Apoptosis | SW620, HCT116 | Increased apoptosis observed | |

| Cell Migration | SW620, HCT116 | Markedly inhibited at 1, 1.5, and 2 µM | |

| Cell Invasion | SW620, HCT116 | Significantly inhibited at 1, 1.5, and 2 µM | |

| Protein Expression | SW620, HCT116 | N-cadherin downregulated | |

| SW620, HCT116 | Cyclin D1 downregulated | ||

| SW620, HCT116 | Caspase-3 expression increased | ||

| HCT116 | BCl2 expression decreased |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in colon cancer cell lines.

Experimental Workflow for this compound Studies.

Cell Culture and Reagents

-

Cell Lines: Human colorectal carcinoma cell lines SW620 and HCT116.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound: Dissolve in dimethyl sulfoxide (DMSO) to prepare a stock solution and dilute with culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.1%.

Cell Viability (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, and 3 µM) for 72 hours. A vehicle control (DMSO) should be included.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Migration (Wound-Healing Assay)

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing different concentrations of this compound (e.g., 1, 1.5, and 2 µM).

-

Capture images of the wound at 0, 16, 24, and 48 hours.

-

Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial area.

Cell Invasion (Transwell Assay)

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium containing FBS to the lower chamber as a chemoattractant.

-

Incubate for 24 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

Western Blot Analysis

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-p38, N-cadherin, Caspase-3, Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Studies

For in vivo assessment, a xenograft mouse model can be utilized.

-

Inject colon cancer cells (e.g., HCT116) subcutaneously into nude mice.

-

Once tumors are established, administer this compound (or vehicle control) to the mice.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

These protocols and data provide a solid foundation for investigating the therapeutic potential of this compound in colon cancer. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Potent Par-4 Secretagogue) Inhibits Tumor Progression and Induces Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Potent Par-4 Secretagogue) Inhibits Tumor Progression and Induces Apoptosis in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Potent Par-4 Secretagogue) Inhibits Tumor Progression and Induces Apoptosis in Colon Cancer Cells [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Arylquin 1 in Glioblastoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Arylquin 1, a potent Par-4 secretagogue, in preclinical glioblastoma (GBM) xenograft models. The following sections detail the dosage, experimental protocols, and mechanism of action of this compound, supported by quantitative data and visual diagrams to facilitate experimental design and data interpretation.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. This compound has emerged as a promising therapeutic agent due to its ability to selectively induce apoptosis in cancer cells.[1][2][3][4] This document outlines the application of this compound in in vivo glioblastoma xenograft models, providing detailed protocols and data for preclinical research.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in glioblastoma models.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | This compound Concentration | Effect | Reference |

| GBM8401 | 0-10 µM | Dose-dependent reduction in cell viability.[5] | |

| A172 | 0-10 µM | Dose-dependent reduction in cell viability. | |

| GBM8401 | 1, 2.5, and 5 µM | Dose-dependent increase in apoptosis. | |

| A172 | 1, 2.5, and 5 µM | Dose-dependent increase in apoptosis. |

Table 2: In Vivo Dosage and Administration of this compound in a Glioblastoma Xenograft Model

| Animal Model | Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| NU/NU nude mice | GBM8401 (intracranially implanted) | 1 or 5 µM/kg | Intraperitoneal (IP) injection | Single dose administered 1 week post-cell injection. | Substantially reduced tumor growth. Effect magnified with concurrent radiotherapy. |

Experimental Protocols

This section provides detailed methodologies for establishing and treating glioblastoma xenograft models with this compound.

Protocol 1: Intracranial Glioblastoma Xenograft Model Establishment

Materials:

-

Glioblastoma cell line (e.g., GBM8401) engineered to express luciferase

-

NU/NU nude mice (6-8 weeks old)

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Hamilton syringe with a 26-gauge needle

-

Stereotactic apparatus for small animals

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Standard surgical tools

Procedure:

-

Cell Preparation: Culture GBM8401-luciferase cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile DPBS at a concentration of 2 x 10^7 cells/mL. Place the cell suspension on ice.

-